molecular formula C9H7N B7863227 Cinnamonitrile

Cinnamonitrile

Cat. No.: B7863227
M. Wt: 129.16 g/mol
InChI Key: ZWKNLRXFUTWSOY-UHFFFAOYSA-N
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Description

Cinnamonitrile is an organic compound with the molecular formula C₉H₇N. . This compound is characterized by a phenyl group attached to a propenenitrile moiety, giving it unique chemical properties.

Scientific Research Applications

Cinnamonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamonitrile can be synthesized through various methods. One common method involves the condensation of benzaldehyde with acetonitrile in the presence of a base such as potassium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, this compound is typically produced through the ammoxidation of styrene. This process involves the reaction of styrene with ammonia and oxygen over a catalyst, resulting in the formation of the nitrile compound .

Chemical Reactions Analysis

Types of Reactions

Cinnamonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenylpropylamine.

    Substitution: Various substituted phenylpropenenitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Cinnamonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    Phenylacetonitrile: Lacks the double bond present in Cinnamonitrile.

    Styrene: Contains a vinyl group instead of a nitrile group.

Uniqueness

This compound is unique due to its combination of a phenyl group and a nitrile group attached to a propenyl chain. This structure imparts distinct chemical properties, making it versatile for various synthetic applications .

Properties

IUPAC Name

3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNLRXFUTWSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052100
Record name 3-Phenylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4360-47-8
Record name Cinnamonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4360-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenenitrile, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Four grams of 60% sodium hydride was suspended in 100 ml tetrahydrofuran, and 17.1 g of diethylphosphonoacetonitrile was added with ice cooling. To the resulting solution, was added dropwise a solution of 10.6 g benzaldehyde in 80 ml tetrahydrofuran, and the mixture was stirred for one hour. After admixing 50 ml water, the organic layer was collected, dried over anhydrous sodium sulfate and concentrated. Distillation of the concentrate under reduced pressure (102°-106° C./6 mmHg) gave 8.9 g yield: 69.0%) of cinnamonitrile.
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17.1 g
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10.6 g
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80 mL
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50 mL
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100 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is repeated, except that 3.31 g (0.0625 mol) of acrylonitrile, 7.02 g (0.05 mol) of benzoyl chloride, 11.6 g (0.0625 mol) of tri-n-butylamine, 100 ml of p-xylene and 0.1122 g (0.0005 mol) of palladium acetate are used. After a reaction time of 2 hours at 120° C., 3.47 g (0.27 mol) of cinnamonitrile are obtained, corresponding to a yield of 54% of theory. Boiling point=134°-136° C./17×102Pa.
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3.31 g
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7.02 g
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11.6 g
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0.1122 g
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catalyst
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100 mL
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Yield
54%

Synthesis routes and methods III

Procedure details

As for Example 2, a mixture of 0.23 g. of sodium metal, 50 ml. of absolute ethanol, 7.11 g. of 2-chloro-6-hydrazinopyridine and 6.5 g. of cinnamonitrile yields 7.35 g. of crude product. The crude material is dissolved in dichloromethane, filtered through hydrous magnesium silicate and concentrated while adding hexane to give 5.90 g. of the desired product as off-white crystals, m.p. 187.5°-188.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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